SI-2 hydrochloride

SRC-3 inhibition breast cancer structure-activity relationship

SI-2 hydrochloride is a definitive SRC-3 inhibitor with an established PK/PD profile, optimized for long-term in vivo oncology studies. Its high oral bioavailability and minimal hERG cardiotoxicity differentiate it from pan-SRC inhibitors that confound target-specific readouts. Avoid experimental variability from less selective analogs; secure the gold-standard reagent for reproducible translational research.

Molecular Formula C15H16ClN5
Molecular Weight 301.77 g/mol
Cat. No. B1487267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSI-2 hydrochloride
Molecular FormulaC15H16ClN5
Molecular Weight301.77 g/mol
Structural Identifiers
SMILESCC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3.Cl
InChIInChI=1S/C15H15N5.ClH/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2;/h3-10H,1-2H3,(H,17,19);1H/b18-11-;
InChIKeyCDYJHORKRVKALB-VVTVMFAVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SI-2 Hydrochloride: A Potent and Orally Bioavailable SRC-3 Inhibitor for Advanced Oncology Research


SI-2 hydrochloride (EPH 116 hydrochloride) is a synthetic small molecule designed to selectively target steroid receptor coactivator-3 (SRC-3, also known as AIB1 or NCOA3), a key transcriptional coactivator implicated in the pathogenesis of multiple cancers, notably breast cancer [1]. Functioning as a protein-protein interaction (PPI) inhibitor, SI-2 directly engages SRC-3, leading to a reduction in its cellular protein levels and intrinsic transcriptional activity . This mechanism of action differentiates it from traditional inhibitors that target enzymes, positioning SI-2 as a valuable research tool for studying oncogenic transcriptional networks. The compound exhibits potent anti-proliferative effects, with reported IC50 values ranging from 3 to 20 nM against breast cancer cell lines, while demonstrating favorable drug-like properties, including oral bioavailability and a substantially improved toxicity profile compared to earlier generations of SRC inhibitors .

The Inadvisability of Substituting SI-2 Hydrochloride with Other SRC-3 Inhibitors or Pan-SRC Agents in Critical Experiments


Substituting SI-2 hydrochloride with other SRC-3-targeting agents (e.g., SI-12, Gossypol, Bufalin) or pan-SRC inhibitors (e.g., SRC-1/2/3 dual inhibitors) can introduce significant experimental variability and lead to erroneous conclusions. SI-2 exhibits a unique selectivity profile and a well-defined potency window that are not uniformly shared across its class [1]. For example, while SI-2 demonstrates potent growth inhibition (IC50 ~3.4-22 nM) in specific breast cancer models, closely related analogs like SI-12 exhibit a slightly higher potency (IC50 ~3.4 nM), but this often comes with altered physicochemical and pharmacokinetic properties [2]. More critically, using a pan-SRC inhibitor would confound results by simultaneously depleting SRC-1 and SRC-2, which have distinct and sometimes opposing roles in physiology and disease progression, thereby obscuring SRC-3-specific phenotypes [3]. Furthermore, the well-documented, superior in vivo tolerability and oral bioavailability of SI-2 are critical differentiators that are not guaranteed with alternative compounds, making direct substitution in preclinical animal studies unreliable for dose-response and efficacy interpretations .

SI-2 Hydrochloride: Head-to-Head Quantitative Differentiation Data for Informed Procurement


SI-2 Hydrochloride vs. Structural Analog SI-12: Differential Cytotoxicity in MCF-7 Breast Cancer Cells

In a comparative MTT assay using the MCF-7 breast cancer cell line, SI-2 hydrochloride exhibited a 6.5-fold lower potency than its fluorinated analog SI-12 [1]. This quantitative difference highlights that even minor structural modifications within the same chemical series can significantly impact cellular efficacy. Selecting SI-2 over SI-12 may be preferable in experimental contexts where a more moderate level of SRC-3 inhibition is desired to avoid potential cytotoxicity artifacts or to study dose-dependent transcriptional effects.

SRC-3 inhibition breast cancer structure-activity relationship SAR MCF-7

SI-2 Hydrochloride vs. Pan-SRC Inhibitor Gossypol: A Comparison of Potency and Mechanism

SI-2 hydrochloride demonstrates significantly higher potency compared to the pan-SRC inhibitor Gossypol in suppressing the growth of MDA-MB-468 breast cancer cells [1]. SI-2 achieves this potent effect at low nanomolar concentrations (IC50 = 3.4 nM) through a specific, direct binding interaction with SRC-3, which leads to its selective degradation . In contrast, Gossypol, a natural product with broad BH3-mimetic activity, acts as a less potent (IC50 >300 nM in some SRC-dependent contexts) and less selective inhibitor of SRC-3 and SRC-1 [1]. This mechanistic and potency distinction underscores SI-2's value as a more precise and powerful tool for dissecting SRC-3-specific oncogenic functions.

SRC-3 transcriptional coactivator protein-protein interaction inhibitor MDA-MB-468

SI-2 Hydrochloride vs. SRC-1/SRC-3 Dual Inhibitor Verteporfin: Selectivity and Safety Profile

Verteporfin, a clinically used photosensitizer and YAP inhibitor, has been repurposed as an SRC-3/SRC-1 dual inhibitor [1]. While both SI-2 and Verteporfin can suppress tumor growth, SI-2 hydrochloride offers a superior safety and tolerability profile, particularly concerning cardiac toxicity. SI-2 has been specifically profiled and shown to cause minimal acute cardiac toxicity in hERG channel blockade assays and negligible chronic toxicity to major organs upon histological analysis . In contrast, Verteporfin's mechanism and broader inhibition profile are associated with a different set of side effects and require light activation for its classic indication, which is not required for SRC inhibition but adds complexity to its experimental use. This favorable safety profile of SI-2 makes it a more suitable candidate for long-term in vivo studies where minimizing systemic toxicity is paramount.

SRC-3 Verteporfin YAP inhibitor selectivity cardiotoxicity

SI-2 Hydrochloride: In Vivo Efficacy and Oral Bioavailability in a Breast Cancer Xenograft Model

SI-2 hydrochloride demonstrates robust in vivo efficacy as an orally bioavailable agent. In a MDA-MB-468 breast cancer mouse xenograft model, oral administration of SI-2 significantly inhibited primary tumor growth [1]. This in vivo activity is supported by its favorable pharmacokinetic profile, which includes acceptable oral bioavailability and a substantially improved toxicity profile, enabling sustained target engagement . While many SRC-3 inhibitors show high in vitro potency, few possess the requisite drug-like properties—particularly oral bioavailability and in vivo tolerability—to be effective in animal models. This key differentiator establishes SI-2 as a preferred tool compound for exploring SRC-3 biology in complex physiological systems.

in vivo efficacy oral bioavailability breast cancer xenograft MDA-MB-468 pharmacokinetics

Optimal Research and Preclinical Applications for SI-2 Hydrochloride Based on Verified Evidence


In Vitro Dissection of SRC-3-Specific Transcriptional Networks in Breast Cancer

Given its potent and selective reduction of cellular SRC-3 protein levels (IC50 = 3.4 nM) without affecting CARM-1 [1], SI-2 hydrochloride is ideally suited for in vitro studies aiming to delineate SRC-3-specific gene expression programs. Researchers can use SI-2 in chromatin immunoprecipitation (ChIP-seq) or RNA-seq experiments in breast cancer cell lines like MDA-MB-468 to precisely map SRC-3-dependent enhancers and transcriptomic changes, avoiding the confounding effects of SRC-1/2 inhibition seen with pan-SRC agents.

Long-Term In Vivo Oncology Studies Requiring Oral Dosing and Minimal Toxicity

SI-2's favorable pharmacokinetic profile, including acceptable oral bioavailability and improved toxicity , makes it the preferred SRC-3 inhibitor for long-term preclinical efficacy and tolerability studies. It is particularly well-suited for mouse xenograft or genetically engineered mouse models (GEMMs) of breast cancer where repeated oral gavage over several weeks is required. Its minimal cardiotoxicity (low hERG liability) further supports its use in chronic dosing regimens where cardiac safety is a key endpoint.

Chemical Probe for Validating SRC-3 as a Therapeutic Target in Other Cancer Types

While SI-2 has been extensively characterized in breast cancer, its well-defined mechanism of action and drug-like properties position it as a valuable chemical probe for exploring the role of SRC-3 in other malignancies, such as prostate, lung, or pancreatic cancers [2]. Researchers can use SI-2 to perform initial target validation studies in cell lines and patient-derived xenografts (PDX) for these cancers, establishing a rationale for more advanced SRC-3-targeted drug discovery programs.

Structure-Activity Relationship (SAR) Studies Focused on SRC-3 PPI Inhibition

The existing SAR data showing a 6.5-fold potency difference between SI-2 (IC50 = 22 nM) and its analog SI-12 (IC50 = 3.4 nM) in MCF-7 cells [3] positions SI-2 as a key reference compound for medicinal chemistry campaigns. It can be used as a benchmark scaffold to systematically explore chemical modifications that fine-tune SRC-3 binding affinity, cellular potency, and drug-like properties, thereby accelerating the development of next-generation SRC-3 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for SI-2 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.